molecular formula C13H11NO4 B11786503 Methyl 2-(5-carbamoylfuran-2-yl)benzoate

Methyl 2-(5-carbamoylfuran-2-yl)benzoate

Cat. No.: B11786503
M. Wt: 245.23 g/mol
InChI Key: QPHBOURGVUODNY-UHFFFAOYSA-N
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Description

Methyl 2-(5-carbamoylfuran-2-yl)benzoate is a benzoate ester derivative featuring a furan ring substituted with a carbamoyl group at the 5-position.

This structural motif is distinct from other benzoate derivatives, which often incorporate halogenated aryl groups, sulfonylurea linkages, or heterocyclic extensions .

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

methyl 2-(5-carbamoylfuran-2-yl)benzoate

InChI

InChI=1S/C13H11NO4/c1-17-13(16)9-5-3-2-4-8(9)10-6-7-11(18-10)12(14)15/h2-7H,1H3,(H2,14,15)

InChI Key

QPHBOURGVUODNY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-carbamoylfuran-2-yl)benzoate typically involves the esterification of 2-formylbenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The intermediate product, methyl 2-formylbenzoate, is then subjected to further reactions to introduce the furan ring and the carbamoyl group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-carbamoylfuran-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-(5-carbamoylfuran-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(5-carbamoylfuran-2-yl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs of methyl 2-(5-carbamoylfuran-2-yl)benzoate, emphasizing differences in substituents, synthesis routes, and applications:

Compound Name Core Structure Key Substituents/Modifications Synthesis Method Notable Properties/Applications References
This compound Benzoate + furan 5-carbamoyl on furan Likely esterification/condensation Potential pharmacological activity
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Benzoate + quinoline-piperazine 2-phenylquinoline-piperazine linkage Piperazine coupling in ethyl acetate Anticancer research (structural lead)
Methyl 2-(phenylthio)benzoate Benzoate + thioether Phenylthio group at position 2 Esterification of 2-(phenylthio)benzoic acid Intermediate for hydrazide synthesis
Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate Benzofuran + sulfinyl Bromo and methylsulfinyl groups on benzofuran Oxidation of sulfanyl precursor Crystallography studies (C–H⋯O bonds)
Bensulfuron-methyl (Methyl 2-((((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)amino)sulfonyl)benzoate) Benzoate + sulfonylurea Sulfonylurea linkage with pyrimidinyl Multi-step condensation Herbicidal activity
Key Observations:
  • Heterocyclic vs.
  • Functional Group Diversity : Sulfonylurea derivatives (e.g., bensulfuron-methyl) exhibit herbicidal activity due to acetolactate synthase inhibition , whereas methyl 2-(phenylthio)benzoate serves as a synthetic intermediate . The carbamoyl-furan moiety could position the target compound for applications in medicinal chemistry, though specific biological data are lacking.

Physicochemical Properties

  • Solubility : The carbamoyl group likely enhances water solubility compared to halogenated or lipophilic analogs (e.g., C2–C7 in , which feature bromo, chloro, or trifluoromethyl groups ).
  • Crystallinity : Compounds like methyl 2-(5-bromo-3-methylsulfinyl-benzofuran-2-yl)acetate form stable crystals via C–H⋯O interactions , whereas the target compound’s furan-carbamoyl group may favor amorphous solid states due to conformational flexibility.

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